N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

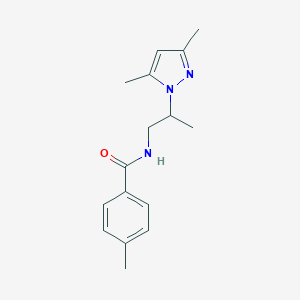

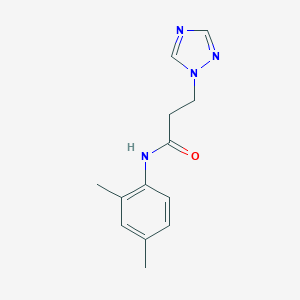

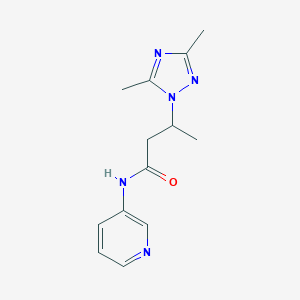

“N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring in this compound is substituted with two methyl groups and a chlorine atom . The compound also contains a benzenesulfonamide group, which consists of a benzene ring attached to a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, as a heterocyclic ring, would likely contribute to the compound’s reactivity . The presence of the chlorine atom, the methyl groups, and the benzenesulfonamide group would also influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrazole ring, being a part of the compound, could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the pyrazole ring, the chlorine atom, the methyl groups, and the benzenesulfonamide group would all play a role .Scientific Research Applications

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK3 is involved in the signaling pathways of immune cells, and its inhibition by this compound can reduce the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of autoimmune diseases.

Mechanism of Action

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide selectively inhibits JAK3, which is a non-receptor tyrosine kinase that is primarily expressed in immune cells. JAK3 plays a crucial role in the signaling pathways of immune cells, particularly T cells. Upon activation, JAK3 phosphorylates and activates signal transducer and activator of transcription (STAT) proteins, which then translocate to the nucleus and regulate gene expression. By inhibiting JAK3, this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-6, and interleukin-21, which are involved in the pathogenesis of autoimmune diseases.

Biochemical and Physiological Effects

This compound has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the proliferation of T cells. In clinical studies, this compound has been shown to improve the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, this compound has also been associated with some adverse effects, such as infections, malignancies, and liver enzyme elevations.

Advantages and Limitations for Lab Experiments

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of JAK3, which allows for the specific targeting of immune cells. Another advantage is that it has been extensively studied in preclinical and clinical settings, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, this compound also has some limitations, such as its potential for off-target effects and its association with adverse effects, which need to be carefully considered in lab experiments.

Future Directions

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has significant potential for future research and development. One future direction is the exploration of its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus. Another future direction is the development of more selective JAK3 inhibitors that have improved safety profiles and fewer adverse effects. Additionally, the combination of this compound with other immunomodulatory agents, such as biologics and small molecules, may provide synergistic effects and improve therapeutic outcomes.

Synthesis Methods

The synthesis of N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves a multi-step process that includes the reaction of 4-chloro-3,5-dimethylpyrazole with 2-bromoethylbenzenesulfonamide, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.

properties

IUPAC Name |

N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O2S/c1-10-13(14)11(2)17(16-10)9-8-15-20(18,19)12-6-4-3-5-7-12/h3-7,15H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMIFLZAEKYOKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC=C2)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

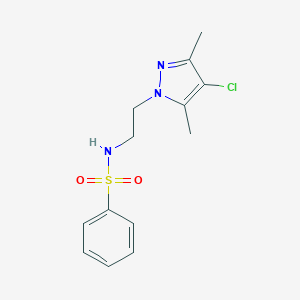

![4-chloro-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B497212.png)

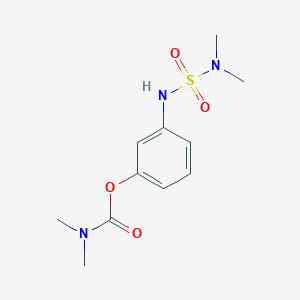

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-methylbenzenesulfonamide](/img/structure/B497213.png)

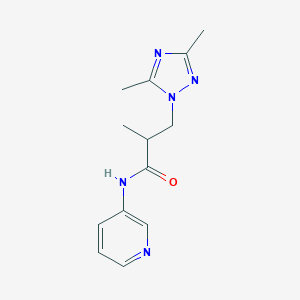

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B497214.png)